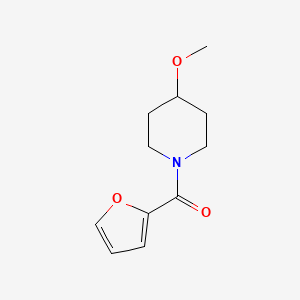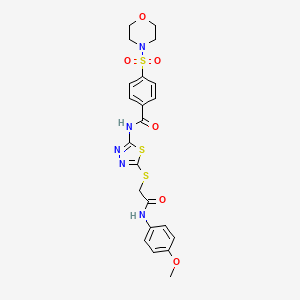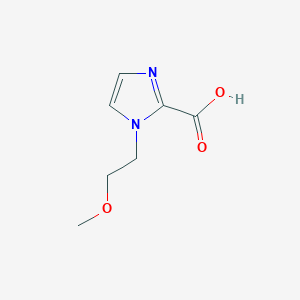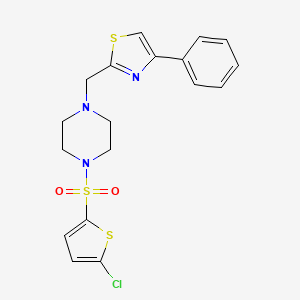![molecular formula C12H13F3N2O4S B2409323 (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone CAS No. 2249149-10-6](/img/structure/B2409323.png)
(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biomedical research. This compound is known for its unique chemical structure and promising pharmacological properties, which make it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone is not yet fully understood, but it is believed to act on various molecular targets in the body, including enzymes, receptors, and ion channels. Some studies suggest that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, while others suggest that it may modulate the activity of certain receptors in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone has various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in inflammation and cancer cell proliferation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain, leading to potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone in lab experiments is its unique chemical structure, which allows for potential applications in various fields such as medicinal chemistry, drug discovery, and biomedical research. Additionally, this compound has promising pharmacological properties, which make it an attractive candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone. One potential direction is to investigate its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets in the body. Finally, there is potential for this compound to be used as a molecular probe for imaging and diagnostic purposes, which could have significant implications for the field of biomedical research.
Synthesemethoden
The synthesis of (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 6-methylsulfonylpyridine-3-carboxylic acid with 3-(trifluoromethyl)morpholine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it is being investigated for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound is being studied for its potential as a molecular probe for imaging and diagnostic purposes.
Eigenschaften
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c1-22(19,20)10-3-2-8(6-16-10)11(18)17-4-5-21-7-9(17)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDXXSRRGGOEQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CCOCC2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)


![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)



![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)